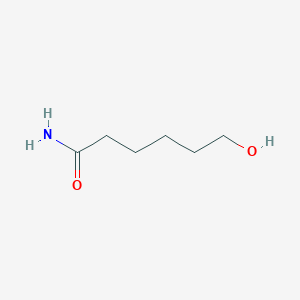

2-(2-fluorophenyl)-1H-Indole

Descripción general

Descripción

2-(2-Fluorophenyl)-1H-Indole, also known as 2-Fluoroindole, is an organic compound in the indole family. It has a wide range of applications in the medical, pharmaceutical, and chemical industries. In the medical field, it has been used as a drug for the treatment of various diseases and disorders, such as cancer, depression, and anxiety. In the pharmaceutical industry, it has been used as a precursor in the synthesis of various drugs and compounds. In the chemical industry, it has been used as a catalyst in the production of various chemical compounds.

Aplicaciones Científicas De Investigación

Synthetic Utility in Indole and Carbazole Derivatives 2-(2-fluorophenyl)-1H-Indole is instrumental in the synthesis of various indole and carbazole derivatives. Kudzma (2003) demonstrated the synthesis of a series of such derivatives from 2-fluorophenyl imines, highlighting its synthetic utility in complex organic compounds (Kudzma, 2003).

Crystal Engineering Applications The compound has applications in crystal engineering, specifically in studying the role of organic fluorine. Choudhury et al. (2004) investigated two substituted indoles to understand how 'organic fluorine' influences crystal engineering, utilizing weak C-H...F and C-H...pi interactions (Choudhury, Nagarajan, & Row, 2004).

Solvent Dependence Studies The solvent dependence of optical rotation of certain compounds containing 2-(2-fluorophenyl)-1H-Indole has been a subject of research. Deguchi et al. (1993) explored this with a cholecystokinin-A antagonist, indicating a considerable dependence on the solvent used (Deguchi et al., 1993).

Molecular Properties and Reaction Mechanism Analysis The study of molecular properties and reaction mechanisms of compounds involving 2-(2-fluorophenyl)-1H-Indole is another significant area. Kandemirli et al. (2015) focused on this aspect by studying the structures of certain compounds and their zinc(II) and nickel(II) complexes (Kandemirli et al., 2015).

Development of Novel Ring Systems Klioze et al. (1984) reported the synthesis ofnovel 7-substituted 1H-indolo[3,2-d][1,2]benzoxazepine ring systems, starting with 2-(2-fluorophenyl)-1H-indole. Their work highlighted the compound's role in the creation of new ring systems, showcasing its significance in the development of complex molecular structures (Klioze, Ehrgott, & Glamkowski, 1984).

Solubility and Thermodynamic Studies Liu et al. (2020) conducted a study on the solubility of 2-phenyl-1H-indole, a related compound, in various organic solvents. This research provides insights into the solubility behavior and thermodynamic properties of compounds similar to 2-(2-fluorophenyl)-1H-Indole, which can be crucial in pharmaceutical and chemical manufacturing processes (Liu, Chen, An, & Li, 2020).

Crystal Structure Analysis Li et al. (2019) investigated the crystal structure of a compound containing a 4-fluorophenyl ring and two indole ring systems. This research contributes to the understanding of the molecular arrangement and interaction potential of 2-(2-fluorophenyl)-1H-Indole derivatives (Li et al., 2019).

Synthesis and Biological Evaluation Sravanthi et al. (2015) synthesized a series of 2-(2'/3'/4'/6'-substituted phenyl)-1H-indoles and evaluated their anti-inflammatory, antioxidant, and antimicrobial activities. This study highlights the potential therapeutic applications of derivatives of 2-(2-fluorophenyl)-1H-Indole (Sravanthi, Rani, & Manju, 2015)

Fungicide Scaffold Development Huo et al. (2022) reported the synthesis of 2-arylindole derivatives, including those with 4-fluoro-2-phenyl-1H-indole, and evaluated their fungicidal activities. This research underscores the role of 2-(2-fluorophenyl)-1H-Indole derivatives in the development of novel fungicides, particularly against a range of plant pathogens (Huo et al., 2022).

Chemical Synthesis Techniques Borah and Shi (2017) discussed the catalytic fluoroalkylation of indoles, demonstrating a method that could potentially be applied to 2-(2-fluorophenyl)-1H-Indole derivatives. Their work contributes to the broader understanding of the chemical reactions and synthesis techniques involving fluorinated indoles (Borah & Shi, 2017).

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact with map kinase-activated protein kinases . These kinases play a crucial role in cellular processes such as proliferation, differentiation, and apoptosis .

Mode of Action

These interactions can lead to changes in the conformation and activity of the target proteins .

Biochemical Pathways

Given its potential interaction with map kinase-activated protein kinases, it may influence pathways related to cell growth and survival . The downstream effects of these interactions could include changes in gene expression, protein synthesis, and cellular metabolism.

Pharmacokinetics

Similar compounds have been shown to have variable bioavailability, with some being well-absorbed orally while others require intravenous administration . The impact of these properties on the bioavailability of 2-(2-fluorophenyl)-1H-Indole is currently unknown.

Result of Action

If it does indeed interact with map kinase-activated protein kinases, it could potentially influence cell growth and survival, leading to changes in cellular morphology and function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-fluorophenyl)-1H-Indole. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Propiedades

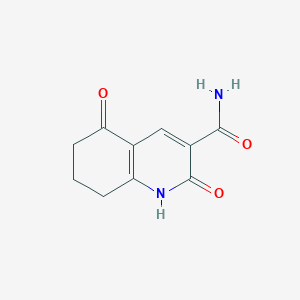

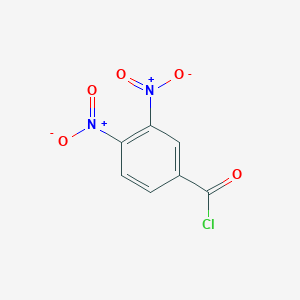

IUPAC Name |

2-(2-fluorophenyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN/c15-12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16-14/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XARARSNJUMNZBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40538852 | |

| Record name | 2-(2-Fluorophenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-fluorophenyl)-1H-Indole | |

CAS RN |

52765-22-7 | |

| Record name | 2-(2-Fluorophenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the fluorine atom in 2-(2-fluorophenyl)-1H-indole in the synthesis of 1H-indolo[3,2-d][1,2]benzoxazepines?

A1: The fluorine atom plays a crucial role in the final cyclization step to form the 1H-indolo[3,2-d][1,2]benzoxazepine ring system. The oxanion generated from the ketoxime intermediate undergoes intramolecular cyclization by displacing the fluorine atom from the 2-fluorophenyl substituent []. This highlights the importance of the fluorine atom's position and reactivity in the synthesis.

Q2: What is the initial step in the synthesis of 1H-indolo[3,2-d][1,2]benzoxazepines described in the paper?

A2: The synthesis begins with a Fischer indolization reaction using 2-fluoroacetophenone phenylhydrazone as the starting material. This reaction yields the key intermediate, 2-(2-fluorophenyl)-1H-indole [], which is further modified in the subsequent steps.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.